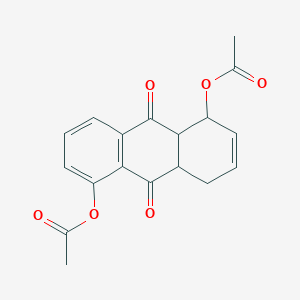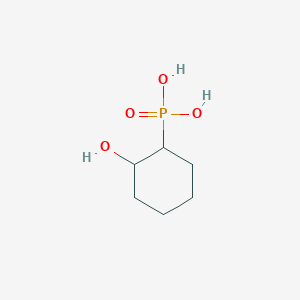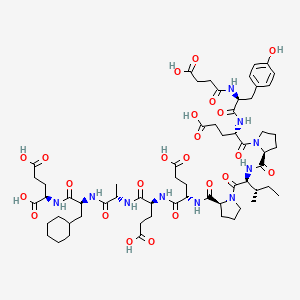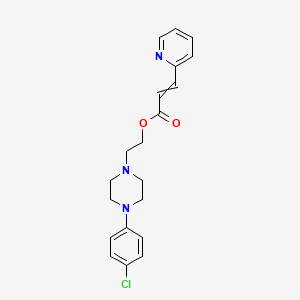
(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate typically involves multi-step organic reactions. One common method involves the acetylation of 9,10-anthracenedione derivatives under controlled conditions. The reaction usually requires the presence of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives, which can be further utilized in different applications .
科学的研究の応用
(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (1R,4aR,9aR)-5-(acetyloxy)-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate
- (1S,4aS,9aR)-5-(acetyloxy)-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate
Uniqueness
(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
3451-19-2 |
|---|---|
分子式 |
C18H16O6 |
分子量 |
328.3 g/mol |
IUPAC名 |
(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H16O6/c1-9(19)23-13-7-3-5-11-15(13)17(21)12-6-4-8-14(24-10(2)20)16(12)18(11)22/h3-5,7-8,12,14,16H,6H2,1-2H3 |
InChIキー |
NPMJTXFWZBYDJF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C=CCC2C1C(=O)C3=C(C2=O)C(=CC=C3)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)

![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)




![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)


